

# In vitro antiviral potency of CMX157 against resistant HIV strains

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |  |  |  |  |
|----------------------|--------------------|-----------|--|--|--|--|
| Compound Name:       | Tenofovir Exalidex |           |  |  |  |  |
| Cat. No.:            | B1681257           | Get Quote |  |  |  |  |

# CMX157: In Vitro Antiviral Potency Against Resistant HIV Strains

An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the in vitro antiviral potency of CMX157 (**Tenofovir Exalidex**) against wild-type and nucleoside/nucleotide reverse transcriptase inhibitor (NRTI)-resistant strains of the human immunodeficiency virus (HIV). CMX157 is a novel lipid conjugate prodrug of tenofovir (TFV) designed for enhanced cellular penetration and delivery of the active antiviral anabolite, tenofovir diphosphate (TFV-PP).[1][2] This design aims to increase efficacy and reduce systemic toxicity compared to existing tenofovir prodrugs like tenofovir disoproxil fumarate (TDF).[1][2]

#### **Mechanism of Action**

CMX157 is a 1-0-hexadecyloxypropyl (HDP) conjugate of tenofovir.[1] This lipid moiety allows the molecule to mimic natural lipids, facilitating its absorption and distribution.[1] Unlike TDF, CMX157 is designed to be more stable in plasma, allowing the intact prodrug to be taken up by HIV target cells.[1][3][4] Once inside the cell, the lipid carrier is cleaved by intracellular enzymes, such as phospholipases, releasing tenofovir.[1] The released tenofovir is then phosphorylated by cellular kinases to its active diphosphate form, TFV-PP. TFV-PP acts as a competitive inhibitor of HIV reverse transcriptase and causes chain termination upon incorporation into viral DNA. A key advantage of CMX157 is its ability to achieve significantly



higher intracellular concentrations of TFV-PP compared to equimolar exposure to TFV, leading to substantially greater antiviral potency.[1][3][4]





Click to download full resolution via product page

Caption: Mechanism of action of CMX157.

#### **Data Presentation: In Vitro Antiviral Potency**

Quantitative data demonstrates the superior potency of CMX157 compared to tenofovir against both wild-type and resistant HIV strains.

## Table 1: In Vitro Activity of CMX157 Against Wild-Type HIV

This table summarizes the 50% effective concentrations (EC50) of CMX157 against various wild-type HIV-1 subtypes and HIV-2 in different cell types.

| HIV<br>Isolate/Subt<br>ype   | Cell Type  | CMX157<br>EC50 (nM) | Tenofovir<br>(TFV) EC50<br>(nM) | Potency<br>Fold-<br>Increase<br>(vs. TFV) | Reference |
|------------------------------|------------|---------------------|---------------------------------|-------------------------------------------|-----------|
| HIV-1<br>Subtypes A-<br>G, O | PBMCs      | 0.20 - 7.18         | 1600 - 4900                     | >300-fold<br>(average)                    | [1][5]    |
| HIV-1 (27 isolates)          | PBMCs      | 2.6 (mean)          | Not Reported                    | Not<br>Applicable                         | [3]       |
| HIV-1 Clade<br>B             | PBMCs      | 12                  | 3200                            | 267-fold                                  |           |
| HIV-1 LAI                    | MT-2 Cells | <0.01               | 650                             | >65,000-fold                              | [6]       |
| HIV-1<br>(various)           | MDMs       | 0.56 - 4.61         | Not Reported                    | Not<br>Applicable                         | [1]       |
| HIV-2                        | PBMCs      | <5                  | Not Reported                    | Not<br>Applicable                         | [1]       |

PBMCs: Peripheral Blood Mononuclear Cells; MDMs: Monocyte-Derived Macrophages.





## **Table 2: In Vitro Activity of CMX157 Against NRTI- Resistant HIV-1 Strains**

CMX157 maintains significant activity against a panel of clinically relevant HIV-1 strains with mutations conferring resistance to nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs).

| NRTI<br>Resistance<br>Mutations | CMX157 EC50<br>(nM) | Tenofovir<br>(TFV) EC50<br>(nM) | Potency Fold-<br>Increase (vs.<br>TFV) | Reference |
|---------------------------------|---------------------|---------------------------------|----------------------------------------|-----------|
| Wild-Type (for comparison)      | 1.6 - 1.7           | 613 - 652                       | ~370-fold                              | [3]       |
| TAMs                            |                     |                                 |                                        |           |
| M41L/L210W/T2<br>15Y            | 6.3                 | 2240                            | 356-fold                               | [1]       |
| M41L/L210W/T2<br>15Y + M184V    | 2.2                 | 770                             | 350-fold                               | [1]       |
| Other NRTI<br>Mutations         |                     |                                 |                                        |           |
| L74V/M184V                      | 0.66                | 227                             | 344-fold                               | [1]       |
| Multi-NRTI<br>Resistant (MNR)   |                     |                                 |                                        |           |
| A62V/T69SVG/V<br>75I/T215I      | 57                  | 16,959                          | 297-fold                               | [1]       |
| T69SSG/M184V/<br>L210W/T215Y    | 57                  | Not specified, but high         | Not Applicable                         | [7]       |
| Panel of 30 NRTI<br>Mutants     | 5.33 (mean)         | 1780 (mean)                     | 334-fold<br>(average)                  | [3]       |

TAMs: Thymidine Analogue Mutations.



#### **Experimental Protocols**

The in vitro antiviral activity and cellular metabolism of CMX157 were evaluated using standardized methodologies.

#### **Antiviral Activity Assays (EC50 Determination)**

The potency of CMX157 against various HIV strains was determined by measuring the concentration of the drug required to inhibit viral replication by 50% (EC50).

- PhenoSense™ Assay: This assay was used to evaluate the activity of CMX157 against a panel of 30 NRTI-resistant clinical isolates and wild-type viruses.[1][3][7] The assay involves generating recombinant viruses containing the reverse transcriptase gene from patient-derived plasma samples. These viruses are then used to infect target cells in the presence of serial dilutions of the antiviral drug. Viral replication is typically measured by quantifying the expression of a reporter gene (e.g., luciferase) that is incorporated into the viral genome.
- PBMC and Macrophage Assays: For wild-type and laboratory-adapted strains, fresh human peripheral blood mononuclear cells (PBMCs) or monocyte-derived macrophages (MDMs) were utilized.[1][3]
  - Cell Preparation: PBMCs were isolated from healthy donor blood and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to promote cell division and susceptibility to HIV infection.[1]
  - Infection: Activated cells were infected with a known amount of virus stock.
  - Drug Treatment: Immediately following infection, the cells were cultured in the presence of various concentrations of CMX157 or a reference drug (e.g., tenofovir).
  - Quantification: After a set incubation period (typically 7 days), the level of viral replication in the culture supernatant was quantified using methods such as a p24 antigen capture ELISA or a reverse transcriptase activity assay.
  - Data Analysis: The EC50 values were calculated by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.



### Intracellular Anabolite (TFV-PP) Quantification

The enhanced potency of CMX157 is attributed to its efficient conversion to the active anabolite, TFV-PP, within target cells.[1][3][4]

- Cell Culture and Drug Exposure: PHA/IL-2 activated human PBMCs were exposed to physiologically relevant concentrations of CMX157 or tenofovir (e.g., 10 nM for CMX157 and 1000 nM for TFV).[1]
- Cell Lysis and Extraction: After a 24-hour incubation, cells were harvested, washed, and lysed to release the intracellular contents.
- Quantification: The concentration of TFV-PP in the cell lysate was determined using a sensitive analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
- Results: Studies showed that PBMCs exposed to CMX157 produced significantly higher levels of TFV-PP than cells exposed to equimolar concentrations of TFV.[1][3][4] For instance, 10 nM of CMX157 yielded more TFV-PP (70 fmol/10<sup>6</sup> cells) than 1000 nM of TFV (50 fmol/10<sup>6</sup> cells).[1]





Click to download full resolution via product page

**Caption:** Experimental workflow for in vitro antiviral potency assay.



#### **Cytotoxicity Assays**

The potential for CMX157 to cause cellular toxicity was evaluated in various human cell types relevant to HIV infection.[1] Assays were conducted in both dividing and non-dividing cells. No significant cytotoxicity was observed at concentrations well above the antiviral EC50 values, indicating a favorable in vitro safety profile.[1][3] For example, in PBMCs, no cytotoxicity was seen up to the highest tested concentration of 1,000 nM.[3]

#### Conclusion

The in vitro data strongly support the characterization of CMX157 as a highly potent antiretroviral agent. Its novel lipid conjugate design leads to markedly improved cellular uptake and intracellular generation of the active TFV-PP metabolite. This results in a potency that is, on average, over 300-fold greater than that of tenofovir against wild-type HIV.[1][5] Critically, CMX157 retains substantial activity against a wide range of HIV-1 strains harboring mutations that confer resistance to currently approved NRTIs, including complex multi-NRTI resistant variants.[1][3] Combined with a favorable in vitro cytotoxicity profile, these findings establish CMX157 as a promising clinical candidate for the treatment of both wild-type and drug-resistant HIV infections.[3][4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Hexadecyloxpropyl Tenofovir (CMX157) Has Enhanced Potency In Vitro Against NRTI Resistant HIV Relative to Tenofovir and a Favorable Preclinical Profile [natap.org]
- 2. Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of Tenofovir Exalidex: A thorough Pharmacological Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Hexadecyloxypropyl Tenofovir (CMX157) for Treatment of Infection Caused by Wild-Type and Nucleoside/Nucleotide-Resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]



- 4. Development of hexadecyloxypropyl tenofovir (CMX157) for treatment of infection caused by wild-type and nucleoside/nucleotide-resistant HIV PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hexadecyloxypropyl Tenofovir (CMX157) Has Enhanced Potency in Vitro against NRTI Resistant HIV Relative to Tenofovir and a Favorable Preclinical Profile [natap.org]
- 6. Evaluation of Hexadecyloxypropyl-9-R-[2-(Phosphonomethoxy)Propyl]- Adenine,
  CMX157, as a Potential Treatment for Human Immunodeficiency Virus Type 1 and Hepatitis
  B Virus Infections PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hexadecyloxypropyltenofovir (CMX157) has enhanced potency in vitro against NRTIresistant HIV relative to tenofovir and a favorable preclinical profile [natap.org]
- To cite this document: BenchChem. [In vitro antiviral potency of CMX157 against resistant HIV strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681257#in-vitro-antiviral-potency-of-cmx157-against-resistant-hiv-strains]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com